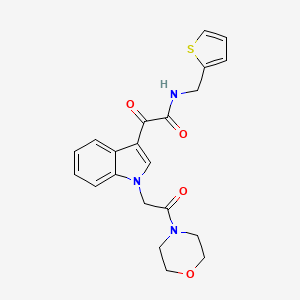

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is an intriguing chemical compound that has drawn interest across several scientific disciplines due to its unique structure and potential applications. Comprising an indole core linked to morpholine and thiophene functionalities, it offers diverse reactive sites that facilitate various chemical interactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: : In synthetic organic chemistry, this compound serves as a building block for designing complex molecules. Its diverse functional groups make it ideal for exploring new reaction mechanisms and synthesis pathways.

Biology: : Due to its structural resemblance to bioactive molecules, it is investigated as a potential pharmaceutical intermediate. Studies focus on its activity against certain enzymes or receptors.

Industry: : Its unique chemical properties make it a candidate for developing advanced materials, including conducting polymers and nanomaterials.

Vorbereitungsmethoden

Synthetic routes and reaction conditions: : The preparation of this compound typically involves multi-step organic synthesis. Starting with the indole nucleus, functionalization at the 3-position introduces an acetamide linkage. The incorporation of the thiophene ring often requires palladium-catalyzed cross-coupling reactions, while the morpholino group is generally introduced via nucleophilic substitution or amidation reactions.

Industrial production methods: : Industrial synthesis of this compound demands scalable and cost-effective routes. This includes optimizing reaction yields and reducing the use of hazardous reagents. Continuous flow synthesis and microwave-assisted reactions are among the innovative methods employed to enhance efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of reactions: : This compound undergoes various reactions such as:

Oxidation: : Occurs predominantly at the indole and thiophene rings, leading to sulfoxide or sulfone derivatives.

Reduction: : Can reduce the oxo groups to corresponding alcohols under suitable conditions.

Substitution: : The indole nitrogen and acetamide carbonyl are reactive sites for electrophilic and nucleophilic substitutions.

Common reagents and conditions: : Typical reagents include oxidants like KMnO₄ for oxidation and reducing agents like NaBH₄. Acidic or basic conditions are employed for substitutions, while catalytic amounts of Pd/C are common in hydrogenation reactions.

Major products: : The major products formed often depend on the specific functional group targeted. Oxidation might yield sulfoxides, while reduction may result in alcohol derivatives. Substitution reactions lead to varied functionalized indoles and thiophenes.

Wirkmechanismus

The compound's mechanism of action typically involves interaction with molecular targets, such as enzymes or receptors. The indole moiety can bind to biological macromolecules, modulating their activity. For instance, its interaction with kinases or proteases may influence signal transduction pathways, affecting cellular processes like proliferation or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Unique aspects: : Compared to other indole derivatives, this compound's combined morpholino, thiophene, and oxo functionalities confer distinct chemical reactivity and biological activity.

Similar compounds: : Analogues like 1-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indoline and 3-(2-morpholino-2-oxoethyl)-1H-indole show structural similarities but differ in substituent positions or types, leading to variations in their chemical behavior and applications.

This compound's multifaceted nature makes it a valuable subject of study in diverse scientific fields, from synthetic chemistry to drug discovery and material science.

Biologische Aktivität

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule featuring an indole structure, a morpholino moiety, and a thiophenyl group. Its unique structural arrangement suggests potential biological activities, particularly in the fields of oncology and neurology.

- Molecular Formula : C19H22N4O3S

- Molecular Weight : 378.47 g/mol

- CAS Number : 878059-87-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by modulating specific cellular pathways involved in cell proliferation and inflammation. The compound likely binds to target proteins, altering their activity and impacting cellular processes.

Anticancer Activity

Research indicates that compounds similar to 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide can inhibit cancer cell growth by targeting pathways involved in tumor progression. For instance, studies on related indole derivatives have demonstrated their ability to inhibit topoisomerase II, a key enzyme in DNA replication that is often overexpressed in cancer cells .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis or inflammatory bowel disease, where cytokine levels are elevated.

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. Optimizing reaction conditions, such as temperature and catalysts, is crucial for enhancing yield and purity. The ability to generate derivatives with varied biological activities opens avenues for further research into their therapeutic potential.

Eigenschaften

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c25-19(23-7-9-28-10-8-23)14-24-13-17(16-5-1-2-6-18(16)24)20(26)21(27)22-12-15-4-3-11-29-15/h1-6,11,13H,7-10,12,14H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZERIVKYRJQAMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.